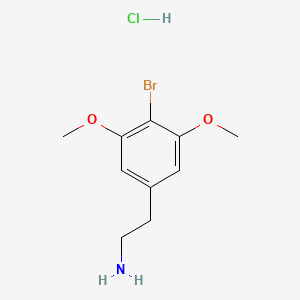![molecular formula C29H31NO5 B2700165 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate CAS No. 2006281-57-6](/img/structure/B2700165.png)
Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo-, is a chemical with the molecular formula C11H21NO6 . It’s used in the preparation of modified macromolecular scaffolds for drug delivery using PAMAM dendrimers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including ester, amine, and ether groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It’s stored at -20°C and has a predicted pKa of 3.40±0.10 .Wissenschaftliche Forschungsanwendungen
N⋯π and O⋯π Interactions in Crystal Packing
Research highlights the unique crystal packing interactions of related ethyl prop-2-enoates, utilizing rare N⋯π and O⋯π interactions. This study emphasizes the importance of such non-traditional interactions over "directed" hydrogen bonding, providing insights into the molecular organization and potential applications in crystal engineering and design (Zhang, Wu, & Zhang, 2011).
Cyclopropane Derivatives via Blaise Rearrangement
Ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoates, under specific conditions, lead to the formation of cyclopropane derivatives. This process, known as the Blaise rearrangement, opens pathways for the synthesis of structurally complex and valuable organic compounds (Abe & Suehiro, 1982).
Synthesis of 2,3-Diaminoacid Derivatives
The efficient synthesis of ethyl 2,3-diphthalimidoylpropanoate from ethyl propynoate represents a pivotal step in generating 2,3-diaminocarboxylic acid derivatives. This study underscores the importance of reaction media in selective synthesis and offers a potential approach for producing amino acid derivatives (Oe et al., 2014).
Radical Polymerization and Chain Transfer Mechanisms
Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoates demonstrate significant roles as chain transfer reagents in radical polymerizations, impacting the polymerization process's efficiency and the properties of resulting polymers. This research provides a foundation for novel polymer synthesis methods and the development of materials with tailored properties (Colombani, Beliard, & Chaumont, 1996).
Insights into Quinoxalines Derivatives as Inhibitors
The synthesis and structural analysis of new quinoxalines derivatives offer insights into their potential as inhibitors for c-Jun N-terminal kinases, highlighting the role of molecular docking and dynamics studies in drug discovery and development (Abad et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-5-33-27(31)26(30-28(32)35-29(2,3)4)25(22-14-10-7-11-15-22)23-16-18-24(19-17-23)34-20-21-12-8-6-9-13-21/h6-19H,5,20H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGDIZEAMXBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2700083.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2700084.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)

![4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B2700089.png)
![3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)




![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)
